

Technical Support Center: Optimization of Reaction Conditions for Nitration of Dibromophenol

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Compound of Interest

Compound Name: 2,4-Dibromo-6-nitrophenol

Cat. No.: B092448

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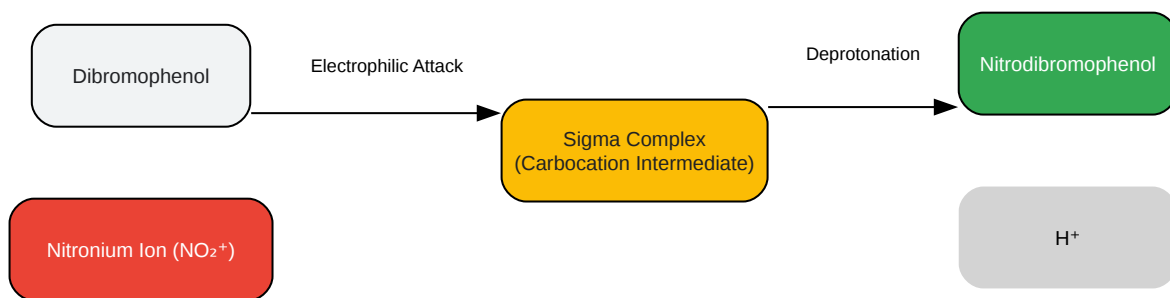
Welcome to the Technical Support Center for the nitration of dibromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for this critical reaction. Our goal is to empower you with the knowledge to not only execute this synthesis successfully but also to understand the underlying principles that govern its outcome.

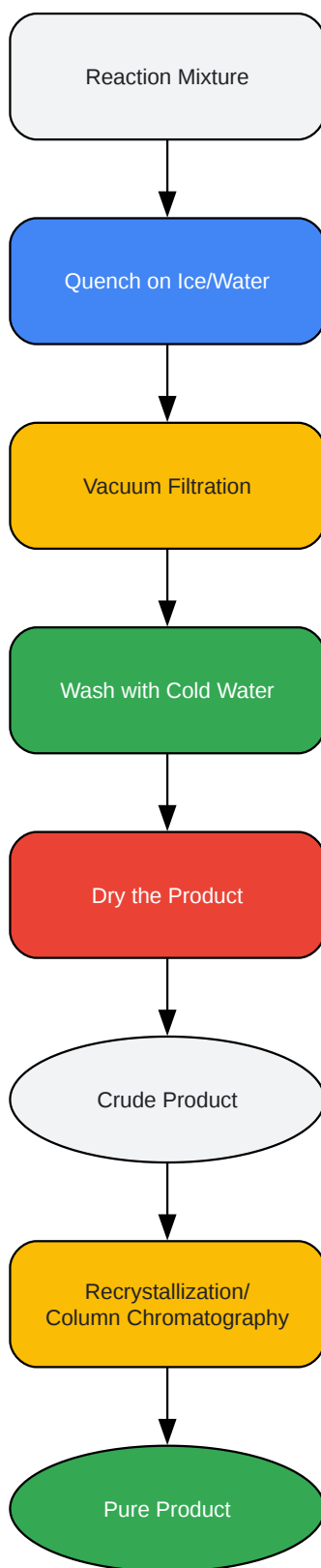
Section 1: Foundational Principles of Dibromophenol Nitration

The nitration of dibromophenol is a classic example of electrophilic aromatic substitution. The hydroxyl group (-OH) of the phenol is a strong activating group and an ortho, para-director, while the bromine atoms (-Br) are deactivating yet also ortho, para-directing. The interplay of these directing effects, coupled with steric hindrance, governs the regioselectivity of the nitration.

The Mechanism: A Stepwise Journey

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO_2^+) from a mixture of concentrated nitric acid and sulfuric acid.^[1] The aromatic ring of dibromophenol then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Subsequent deprotonation restores aromaticity, yielding the nitrated dibromophenol product.





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